Benzyl ((1,4-dimethylpiperidin-4-yl)methyl)carbamate
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Overview
Description
Benzyl ((1,4-dimethylpiperidin-4-yl)methyl)carbamate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1,4-dimethylpiperidin-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with ((1,4-dimethylpiperidin-4-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1,4-dimethylpiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl ((1,4-dimethylpiperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((1,4-dimethylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can have therapeutic effects in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1-acetylpiperidin-4-yl)carbamate
- Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate
- (1-Benzyl-4,4-difluoropiperidin-3-yl)methanol
Uniqueness
Benzyl ((1,4-dimethylpiperidin-4-yl)methyl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl N-[(1,4-dimethylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(8-10-18(2)11-9-16)13-17-15(19)20-12-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,17,19) |
InChI Key |
IWDBANDJYIKTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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